molecular formula C29H36O4 B1233217 Mappain

Mappain

Cat. No.: B1233217
M. Wt: 448.6 g/mol
InChI Key: GJZKDVGLDGLPMB-ZVBRSKEYSA-N
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Description

Mappain is a cytotoxic prenylated stilbene first isolated from Macaranga mappa (Euphorbiaceae) through bioassay-guided fractionation . Structurally, it is a derivative of piceatannol substituted with a prenyl group at position C-3 and a geranyl group at position C-5, forming a trans-stilbene framework (Figure 1) . Its total synthesis was achieved via a Horner–Wadsworth–Emmons reaction, confirming the stereochemistry and functional groups .

This compound exhibits potent cytotoxicity, particularly against ovarian cancer cell lines. It inhibits both drug-sensitive SK-OV-3 and multidrug-resistant SKVLB-1 cells with an IC50 of 1.3 µM, suggesting it evades P-glycoprotein-mediated resistance . This property distinguishes it from many chemotherapeutics that lose efficacy in resistant cancers.

Properties

Molecular Formula

C29H36O4

Molecular Weight

448.6 g/mol

IUPAC Name

5-[(E)-2-[3,5-dihydroxy-4-(3-methylbut-2-enyl)phenyl]ethenyl]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,2-diol

InChI

InChI=1S/C29H36O4/c1-19(2)7-6-8-21(5)10-13-24-15-22(18-28(32)29(24)33)11-12-23-16-26(30)25(27(31)17-23)14-9-20(3)4/h7,9-12,15-18,30-33H,6,8,13-14H2,1-5H3/b12-11+,21-10+

InChI Key

GJZKDVGLDGLPMB-ZVBRSKEYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=CC(=C1)/C=C/C2=CC(=C(C(=C2)O)CC=C(C)C)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=CC(=C1)C=CC2=CC(=C(C(=C2)O)CC=C(C)C)O)O)O)C)C

Synonyms

mappain

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Mappain belongs to a broader class of prenylated and geranylated stilbenoids, many of which share cytotoxic or antiviral activities. Below is a detailed comparison with key analogues:

Schweinfurthins (A, B, D, G)

  • Source : Macaranga schweinfurthii .
  • Structural Features : Schweinfurthins are hexahydroxanthene stilbenes with di-geranyl substitutions. Schweinfurthin G, for example, lacks the prenyl group present in this compound .
  • Activity: Schweinfurthins A and B show cytotoxicity against brain (SF295) and lung (A549) carcinoma cells (IC50 ≈ 0.5–2.0 µM) . Schweinfurthin G, isolated alongside this compound from Macaranga barteri, exhibits antiviral activity against Echovirus E19 (IC50 = 0.018 nM) but lower selectivity (SI = 31) compared to vedelianin .

Vedelianin

  • Source : Macaranga barteri .
  • Structural Features : A geranylated stilbene structurally homologous to this compound but lacking the prenyl group.
  • Equipotent to this compound in cytotoxicity against A2780 ovarian cancer cells (IC50 ≈ 1.0–1.5 µM) .

Macabartebenes A and B

  • Source : Macaranga barteri .
  • Structural Features: Hydrated prenyl side chains compared to this compound’s non-hydrated geranyl group.

Chiricanine A and Arahypins

  • Source : Various plants, including Macaranga species .
  • Structural Features : Prenylated stilbenes without geranyl groups.
  • Activity : Generally less potent than this compound in cytotoxicity (IC50 values typically >10 µM) .

Key Research Findings and Data Tables

Table 1: Cytotoxic Activity of this compound and Analogues

Compound Source Target Cell Line IC50 (µM) Resistance Evasion? Reference
This compound Macaranga mappa SK-OV-3/SKVLB-1 1.3 Yes
Schweinfurthin B M. schweinfurthii SF295 (Brain) 0.5 No data
Vedelianin M. barteri A2780 (Ovarian) 1.0 No data
Macabartebene A M. barteri A2780 (Ovarian) 1.3 No data

Table 2: Antiviral Activity of this compound and Analogues

Compound Virus Targeted IC50 Selectivity Index (SI) Reference
This compound Echovirus E19 0.24 µM Not reported
Vedelianin Echovirus E19 0.0036 nM 216
Schweinfurthin G Echovirus E19 0.018 nM 31
(−)-Hopeaphenol HSV-1/HSV-2 2.8–6.8 µM 55–180

Mechanistic and Structural Insights

  • Cytotoxicity : The symmetry of the AA' benzene ring system in this compound and macabartebenes is critical for activity, while side-chain modifications (e.g., hydration) have minimal impact .
  • Antiviral Action : this compound’s moderate anti-enteroviral activity contrasts with vedelianin’s superior potency, suggesting geranylation alone may enhance viral entry inhibition .

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